Guanofuracin

Description

Properties

IUPAC Name |

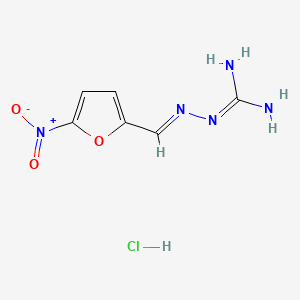

2-[(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJIFAUFPHYNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Guanfacine's Mechanism of Action in the Prefrontal Cortex: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the therapeutic effects of guanfacine in the prefrontal cortex (PFC). Guanfacine, a selective α2A-adrenergic receptor (α2A-AR) agonist, is utilized in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and other cognitive disorders stemming from PFC dysfunction.[1] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Core Mechanism: α2A-Adrenoceptor Agonism

Guanfacine's primary mechanism of action in the PFC is its selective agonism of postsynaptic α2A-adrenoceptors located on the dendritic spines of pyramidal neurons.[2][1] This interaction initiates a signaling cascade that strengthens synaptic connections and enhances the network activity underlying executive functions. Guanfacine exhibits a higher selectivity for the α2A-AR subtype compared to other α2 agonists like clonidine, which may contribute to its more favorable side-effect profile.[3][4]

Signaling Pathway

Upon binding to postsynaptic α2A-adrenoceptors, guanfacine inhibits the enzyme adenylyl cyclase. This action leads to a reduction in intracellular levels of cyclic adenosine monophosphate (cAMP) and, consequently, decreased activity of protein kinase A (PKA).[2][1][5] The downstream effect of this pathway is the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (KCNQ) channels located on the dendritic spines.[6] By closing these potassium channels, guanfacine increases the membrane resistance of the dendritic spine, which strengthens the synaptic inputs and enhances the "signal-to-noise" ratio of PFC neuronal firing. This is particularly crucial for maintaining persistent neuronal firing required for working memory.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on guanfacine's effects.

Table 1: Receptor Binding & Selectivity

| Compound | Receptor Subtype | Relative Selectivity | Reference |

| Guanfacine | α2A-Adrenoceptor | 15-20 times more selective for α2A over other α2 subtypes | [7] |

| Clonidine | α2A, α2B, α2C | Non-selective | [7] |

Table 2: Behavioral Effects in Animal Models

| Animal Model | Task | Guanfacine Dose | Effect | Reference |

| Aged Rhesus Monkeys | Continuous Performance Task | 0.0015 mg/kg | 50.8% ± 4.3% decrease in omission errors | [8] |

| Rats | 5-Choice Serial Reaction Time Task (5C-SRTT) | 0.1–1.0 mg/kg i.p. | Dose-dependent decrease in premature and timeout responses | [3][9][10] |

| Monkeys | Delayed Match-to-Sample (DMTS) | 0.4 mg/kg i.m. | Attenuated cocaine-induced impairments in accuracy at long delays | [3][9][10] |

| Spontaneously Hypertensive Rats (SHR) | Visual Discrimination Task | 0.3 and 0.6 mg/kg | Normalized overactivity, impulsiveness, and sustained attention | [11] |

Table 3: Effects on Neuronal Properties

| Experimental Model | Measurement | Guanfacine Concentration | Effect | Reference |

| Rat PFC Slices | Interictal Epileptiform Events | 10 and 100 µM | Inhibition of discharge frequency (independent of α2A-AR) | [12][13] |

| Dispersed Rat PFC Neurons | Voltage-gated Sodium Currents | 10 and 100 µM | Inhibition of persistent and fast-inactivating currents | [12][13] |

| Rat PFC Pyramidal Neurons | Dendritic Spine Density (Chronic Stress Model) | 0.15 mg/kg/day | Prevented stress-induced loss of apical dendritic spines | [5][14] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate guanfacine's mechanism of action.

Patch-Clamp Electrophysiology

This technique is employed to measure ion flow across the neuronal membrane, allowing for the direct assessment of guanfacine's effects on ion channels and neuronal excitability.[13][15]

Objective: To determine the effect of guanfacine on voltage-gated sodium currents in PFC pyramidal neurons.

Methodology:

-

Slice Preparation: Young rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices of the PFC (e.g., 300 µm thick) are prepared using a vibratome.

-

Neuron Isolation: For recordings from dispersed neurons, PFC tissue is enzymatically treated (e.g., with papain) and mechanically dissociated to yield individual pyramidal neurons.

-

Recording: Whole-cell patch-clamp recordings are performed on identified pyramidal neurons.

-

External Solution: Contains standard physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES buffer).

-

Internal (Pipette) Solution: Contains a potassium-based solution (e.g., K-gluconate) to mimic the intracellular environment, along with EGTA to buffer calcium and ATP/GTP for cellular energy.

-

-

Data Acquisition: Voltage-gated sodium currents are evoked by applying depolarizing voltage steps from a holding potential (e.g., -80 mV).

-

Drug Application: Guanfacine (e.g., 10 and 100 µM) is applied to the bath, and changes in the amplitude and kinetics of the sodium currents are recorded.

References

- 1. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic stimulation of alpha-2A-adrenoceptors with guanfacine protects rodent prefrontal cortex dendritic spines and cognition from the effects of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Effects of the Alpha-2 Adrenoceptor Agonist Guanfacine on Attention and Working Memory in Aged Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physiciansweekly.com [physiciansweekly.com]

- 13. Guanfacine inhibits interictal epileptiform events and sodium currents in prefrontal cortex pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Guanfacine: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and signaling pathways of guanfacine. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of complex biochemical processes.

Chemical and Physical Properties

Guanfacine hydrochloride is a white to off-white crystalline powder.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] A summary of its key chemical and physical properties is presented below.

Table 1: Physicochemical Properties of Guanfacine and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉Cl₂N₃O (Guanfacine) | [1] |

| C₉H₉Cl₂N₃O・HCl (Guanfacine HCl) | [1] | |

| Molecular Weight | 246.09 g/mol (Guanfacine) | [2] |

| 282.55 g/mol (Guanfacine HCl) | [1] | |

| Melting Point | 225-227 °C (Guanfacine HCl) | [1] |

| pKa (Strongest Basic) | 8.65 | [3] |

| pKa (Strongest Acidic) | 11.64 | [3] |

| Solubility (Guanfacine HCl) | Sparingly soluble in water and alcohol | [1][2] |

| Slightly soluble in acetone | [1][2] | |

| 0.420 mg/mL in 0.1 N HCl | [4] | |

| 1.265 mg/mL in acetate buffer (pH 4.5) | [4] | |

| 1.302 mg/mL in phosphate buffer (pH 6.8) | [4] | |

| CAS Number | 29110-47-2 (Guanfacine) | [2] |

| 29110-48-3 (Guanfacine HCl) | [1] |

Table 2: Pharmacokinetic Properties of Guanfacine

| Property | Value | Source(s) |

| Bioavailability | 63–94% | [5] |

| Protein Binding | 98% | [5] |

| Metabolism | Hepatic, primarily via CYP2D6 | [5] |

| Elimination Half-life | 4.5–25 hours | [5] |

| Excretion | Primarily renal (80%) | [5] |

Synthesis of Guanfacine Hydrochloride

Guanfacine hydrochloride can be synthesized through various routes. A common and illustrative method involves the reaction of 2,6-dichlorophenylacetyl chloride with guanidinium hydrochloride in the presence of a base. This approach is efficient and proceeds through well-understood chemical transformations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Guanfacine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. The Prohibited List | World Anti Doping Agency [wada-ama.org]

- 4. CN103058890A - Method for preparing guanfacine hydrochloride - Google Patents [patents.google.com]

- 5. Atomoxetine - Wikipedia [en.wikipedia.org]

Guanfacine Hydrochloride: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of guanfacine hydrochloride, focusing on its solubility and stability. The information presented is curated for researchers, scientists, and professionals involved in drug development and formulation. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical procedures. Visual diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows.

Solubility Profile

Guanfacine hydrochloride, a centrally acting alpha-2A adrenergic receptor agonist, is described as a white to off-white powder.[1][2] Its solubility is a critical factor in its formulation and bioavailability. The compound is generally characterized as sparingly soluble in water, methanol, and ethanol, and slightly soluble in acetone.[1][2]

Aqueous and pH-Dependent Solubility

The solubility of guanfacine hydrochloride is significantly influenced by the pH of the aqueous medium.[1][3] As a weakly basic drug with a pKa of 7.69, its solubility increases in acidic environments.[1]

Table 1: Solubility of Guanfacine Hydrochloride in Aqueous Media

| Solvent/Medium | pH | Solubility (mg/mL) | Reference |

| Water | Neutral | 0.163 | [3] |

| 0.1 N Hydrochloric Acid | 1.2 | 0.420 | [1][3] |

| Acetate Buffer | 4.5 | 1.265 | [1][3] |

| Phosphate Buffer | 6.8 | 1.302 | [1][3] |

| Phosphate Buffered Saline (PBS) | 7.2 | ~10 | [4] |

Solubility in Organic Solvents

Guanfacine hydrochloride exhibits solubility in various organic solvents, which is pertinent for analytical method development and certain formulation approaches.

Table 2: Solubility of Guanfacine Hydrochloride in Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | ~25 | [4] |

| Dimethyl Sulfoxide (DMSO) | ≥30 | [4][] |

| Dimethylformamide (DMF) | ~30 | [4] |

| Methanol | >30 | [6] |

| Acetone | Slightly soluble | [1][2] |

Stability Profile

The stability of guanfacine hydrochloride is a crucial parameter for determining its shelf-life and ensuring the safety and efficacy of its pharmaceutical formulations. Forced degradation studies have been conducted under various stress conditions to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.[1][7][8]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. Guanfacine hydrochloride has been subjected to hydrolysis, oxidation, photolysis, and thermal stress as per the International Council for Harmonisation (ICH) guidelines.[1][7]

Table 3: Summary of Forced Degradation Studies on Guanfacine Hydrochloride

| Stress Condition | Reagent/Condition | Temperature | Duration | Observations | Degradation Products | Reference |

| Acid Hydrolysis | 1 N HCl | 80°C | 3 hours | Sensitive, significant degradation. | DP2 (major, 1.06%) | [1] |

| Alkaline Hydrolysis | 1 N NaOH | 80°C | 2 hours | Highly sensitive, significant degradation. | DP2 (major, 11.11%) | [1] |

| Neutral Hydrolysis | Water | Room Temperature | 5 hours | Slight degradation. | DP2 (0.42%) | [1] |

| Oxidative Degradation | 30% H₂O₂ | Room Temperature | 5 hours | Slight degradation. | DP2 (0.36%) | [1] |

| Thermal Degradation | Dry Hot Air Oven | - | - | Stable. | No degradation observed. | [1][7] |

| Photolytic Degradation | Photostability Chamber | - | - | Stable. | No degradation observed. | [1][7] |

DP2 is a major degradation product identified in the studies.[1]

It is important to note that guanfacine hydrochloride in solution is found to degrade at higher pH values.[9] At pH 6.8 and 7.5, the assay values of guanfacine dropped to 86.3% and 84% respectively after 16 hours, with one of the major impurities being 2,6-dichlorophenyl acetic acid.[9] This highlights the critical need to control the pH of liquid formulations to prevent degradation.[9]

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of guanfacine hydrochloride in various media involves the following steps:

-

Sample Preparation: An excess amount of guanfacine hydrochloride is added to the solvent of interest (e.g., water, 0.1N HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8).[3]

-

Equilibration: The mixture is kept at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 48 hours) with occasional shaking to ensure equilibrium is reached.[3]

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of guanfacine hydrochloride in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.[3]

Forced Degradation Study Protocol

The following protocol is a representative example of a forced degradation study for guanfacine hydrochloride, conducted to establish a stability-indicating analytical method.[1]

-

Preparation of Stock Solution: A stock solution of guanfacine hydrochloride is prepared at a concentration of 0.50 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile in a 30:70 v/v ratio).[1]

-

Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 1 N HCl is added. The mixture is heated at 80°C for 3 hours. After cooling, the solution is neutralized with 1 N NaOH.[1]

-

Alkaline Hydrolysis: To 1 mL of the stock solution, 1 mL of 1 N NaOH is added. The mixture is heated at 80°C for 2 hours. After cooling, the solution is neutralized with 1 N HCl.[1]

-

Neutral Hydrolysis (Water Degradation): 5 mL of water is added to the appropriate amount of guanfacine hydrochloride to achieve the target concentration. The solution is kept at room temperature for 5 hours.[1]

-

Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 30% H₂O₂ is added. The solution is kept at room temperature for 5 hours.[1]

-

Thermal Degradation: The solid drug substance is kept in a dry hot air oven.

-

Photolytic Degradation: The drug substance is exposed to light in a photostability chamber.

-

Sample Analysis: All stressed samples are diluted with the diluent to the initial concentration and analyzed by a validated stability-indicating UHPLC method.[1]

Stability-Indicating UHPLC Method

A common analytical method for assessing the stability of guanfacine hydrochloride is a reverse-phase ultra-high-performance liquid chromatography (UHPLC) method.[1]

-

Column: Shimadzu, Shimpack GIST, C18, (100 × 2.1) mm, 3.0 μm.[1]

-

Mobile Phase A: 0.1% orthophosphoric acid in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: A gradient elution program is used.

-

Flow Rate: 0.3 mL/min.[1]

-

Detection: UV detection at 210 nm.[1]

Visualizations

Logical Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on guanfacine hydrochloride.

Caption: Workflow for Forced Degradation Studies of Guanfacine HCl.

Proposed Degradation Pathway under Hydrolytic Stress

Based on the identification of 2,6-dichlorophenyl acetic acid as a major degradation product, a simplified degradation pathway under hydrolytic conditions is proposed.

Caption: Proposed Hydrolytic Degradation Pathway of Guanfacine.

Conclusion

This technical guide provides a detailed summary of the solubility and stability of guanfacine hydrochloride, crucial for its development into safe and effective pharmaceutical products. The data indicates that while guanfacine hydrochloride's solubility is pH-dependent, its stability is significantly compromised under alkaline and, to a lesser extent, acidic conditions. It is stable under thermal and photolytic stress. The provided experimental protocols and the stability-indicating analytical method serve as a valuable resource for researchers in the field. A thorough understanding of these properties is paramount for the formulation of robust and stable dosage forms of guanfacine hydrochloride.

References

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. drugs.com [drugs.com]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Characterization of Degradation Products of Guanfacine Hydrochloride API: Development and Validation of a Stability-indicating Reversed Phase UHPLC Method | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 8. sid.ir [sid.ir]

- 9. US9962345B2 - Oral liquid compositions of guanfacine - Google Patents [patents.google.com]

Guanfacine: A Deep Dive into its Receptor Binding Profile and Molecular Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Guanfacine is a selective alpha-2A adrenergic receptor agonist used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and hypertension. Its therapeutic efficacy is rooted in its precise interaction with the alpha-2A adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found in the prefrontal cortex and other regions of the brain integral to executive function. Unlike other compounds in its class, such as clonidine, guanfacine exhibits a higher degree of selectivity for the alpha-2A receptor subtype, which is thought to contribute to its distinct pharmacological profile. This guide provides a comprehensive technical overview of guanfacine's receptor binding affinity, the signaling pathways it modulates, and the experimental methodologies used to characterize these interactions.

Receptor Binding Profile of Guanfacine

Guanfacine's primary pharmacological action is mediated by its high-affinity binding to and activation of the alpha-2A adrenergic receptor. Its selectivity for this subtype over the alpha-2B and alpha-2C subtypes is a key characteristic of its molecular profile. Guanfacine has a 15 to 20 times higher affinity for the alpha-2A receptor subtype than for the alpha-2B or alpha-2C subtypes.[1][2] This selectivity is believed to contribute to its therapeutic effects in ADHD while potentially mitigating some of the sedative and hypotensive effects associated with less selective alpha-2 adrenergic agonists like clonidine.[2][3]

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data on guanfacine's binding affinity for various adrenergic receptor subtypes.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Alpha-2A Adrenergic | 3.3 | Human | (Data derived from PDSP Ki Database) |

| Alpha-2B Adrenergic | 120 | Human | (Data derived from PDSP Ki Database) |

| Alpha-2C Adrenergic | 170 | Human | (Data derived from PDSP Ki Database) |

Note: Data was obtained from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, a public resource for information on the binding of drugs to molecular targets.[4][5][6][7]

The Alpha-2A Adrenergic Receptor Signaling Pathway

Guanfacine's therapeutic effects are initiated by its binding to the alpha-2A adrenergic receptor, which is coupled to an inhibitory G-protein (Gi). This interaction triggers a cascade of intracellular events that ultimately modulate neuronal activity in the prefrontal cortex.

Upon agonist binding, the alpha-2A receptor undergoes a conformational change, leading to the activation of the associated Gi protein. The activated alpha subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme in many cellular processes. In the context of the prefrontal cortex, the inhibition of the cAMP-PKA signaling pathway is thought to strengthen network connectivity and enhance neuronal firing, which are crucial for cognitive functions such as attention and working memory.

Experimental Protocols: Determining Receptor Binding Affinity

The binding affinity of guanfacine to its target receptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (guanfacine) to compete with a radioactively labeled ligand (the radioligand) for binding to the receptor.

Detailed Methodology for a Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest (e.g., human alpha-2A adrenergic receptor) are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a radioligand known to bind to the alpha-2A adrenergic receptor with high affinity (e.g., [3H]-clonidine), and varying concentrations of the unlabeled competitor drug (guanfacine).

-

Control wells are included to measure total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand to saturate the receptors).

-

-

Incubation:

-

The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor (guanfacine) concentration. This generates a sigmoidal competition curve.

-

The concentration of guanfacine that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined from this curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

References

- 1. Guanfacine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. collaborativedrug.com [collaborativedrug.com]

- 5. PDSP Kᵢ Database [pdspdb.unc.edu]

- 6. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

In Vitro Cellular Effects of Guanfacine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfacine is a selective α2A-adrenergic receptor agonist with established therapeutic efficacy in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and hypertension.[1][2] Its mechanism of action at the cellular level involves intricate signaling pathways that modulate neuronal function and inflammatory responses. This technical guide provides an in-depth overview of the in vitro cellular effects of Guanfacine, focusing on its core mechanism of action, impact on neuronal morphology, and interactions with non-neuronal cells. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: α2A-Adrenergic Receptor Agonism and Downstream Signaling

Guanfacine's primary cellular effect is mediated through its high affinity and selectivity for the α2A-adrenergic receptor subtype.[3][4] It exhibits a 15- to 20-fold higher affinity for the α2A subtype compared to the α2B and α2C subtypes.[4]

Upon binding to the α2A-adrenergic receptor, which is a G protein-coupled receptor (GPCR), Guanfacine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA). This inhibition of the cAMP-PKA signaling pathway is central to many of Guanfacine's downstream cellular effects.[5][6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stimulation of α(2A)-adrenoceptors promotes the maturation of dendritic spines in cultured neurons of the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Chronic stimulation of alpha-2A-adrenoceptors with guanfacine protects rodent prefrontal cortex dendritic spines and cognition from the effects of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

A Technical Guide to Animal Models for Studying Guanfacine's Therapeutic Actions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical animal models and experimental protocols used to investigate the therapeutic mechanisms of Guanfacine. Guanfacine, a selective alpha-2A adrenergic receptor (α2A-AR) agonist, is approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and has been studied for other disorders involving the prefrontal cortex (PFC).[1][2] This document summarizes its core mechanism of action, details the primary animal models that have been instrumental in its development, provides specific experimental methodologies, and presents quantitative data from key studies.

Guanfacine's Core Mechanism of Action in the Prefrontal Cortex

Guanfacine exerts its therapeutic effects by modulating neuronal activity within the prefrontal cortex, a brain region critical for executive functions such as working memory, attention, and behavioral inhibition.[1] Unlike psychostimulants, Guanfacine acts directly on postsynaptic α2A-ARs located on the dendritic spines of pyramidal neurons.[3][4]

This interaction initiates a crucial signaling cascade:

-

Receptor Binding: Guanfacine binds to the α2A-AR, which is coupled to an inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: This binding inhibits the enzyme adenylyl cyclase.[4]

-

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[2]

-

Closing of Ion Channels: Reduced cAMP levels lead to the closing of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (K+) channels.[1][4] These channels, when open, can "leak" current and weaken synaptic signals.

-

Strengthened Network Connectivity: By closing these channels, Guanfacine strengthens the connectivity of PFC networks, enhances the firing of neurons essential for holding information "online" (working memory), and improves the PFC's ability to regulate attention and behavior.[1][5]

The following diagram illustrates this critical signaling pathway.

Key Animal Models and Behavioral Paradigms

The therapeutic effects of Guanfacine on attention, impulsivity, and working memory have been extensively characterized in several key animal models.

The Spontaneously Hypertensive Rat (SHR)

The SHR is the most widely used and validated genetic model of ADHD.[6] These rats naturally exhibit core behavioral symptoms of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.

Quantitative Data from SHR Studies

| Behavioral Measure | Animal Model | Guanfacine Dose (mg/kg, i.p.) | Outcome |

| Hyperactivity | SHR | 0.3 and 0.6 | Reduced general activity to levels of WKY controls. |

| Impulsivity (Premature Responses) | SHR | 0.3 and 0.6 | Significantly reduced impulsive responses, normalizing behavior. |

| Sustained Attention (% Correct) | SHR | 0.3 and 0.6 | Improved performance, particularly towards the end of sessions. |

Aged Non-Human Primates

Aged monkeys, particularly rhesus macaques, develop PFC deficits and catecholamine depletion that mirror aspects of human aging. They are a critical translational model for studying pro-cognitive compounds, as their PFC is highly developed and analogous to that of humans.[1]

Quantitative Data from Aged Primate Studies

| Behavioral Measure | Animal Model | Guanfacine Dose (mg/kg) | Outcome |

| Sustained Attention (Omission Errors) | Aged Rhesus Monkeys | 0.0015 (i.m.) | Decreased omission errors by ~51% (p=0.001).[6] |

| Working Memory (% Correct) | Aged Rhesus Monkeys | Low doses (e.g., <0.01) | Improved delayed-response performance.[2] |

| Working Memory (% Correct) | Aged Rhesus Monkeys | High doses (e.g., >0.05) | Impaired delayed-response performance.[2] |

Other Relevant Models

-

Dopamine Transporter Knockout (DAT-KO) Rodents: These animals exhibit hyperdopaminergia and hyperactivity and are used to study the interplay between dopamine and norepinephrine systems. Guanfacine has been shown to improve behavioral deficits in DAT-KO rats.

-

Neurokinin-1 Receptor Knockout (NK1R-/-) Mice: This model also displays hyperactivity and attentional deficits. A low dose of Guanfacine (0.1 mg/kg) was found to improve attention in NK1R-/- mice without affecting wild-type controls.

Experimental Protocols and Workflows

Detailed, standardized protocols are essential for ensuring the reproducibility of preclinical findings. Below are methodologies for key behavioral tasks used to evaluate Guanfacine.

General Experimental Workflow

A typical preclinical study to evaluate a compound like Guanfacine follows a structured workflow.

Protocol: Five-Choice Serial Reaction Time Task (5-CSRTT)

This task is a gold standard for assessing visuospatial attention and motor impulsivity in rodents.[3][4]

-

Apparatus: An operant conditioning chamber with a curved wall containing five nose-poke apertures. A food magazine on the opposite wall delivers a reward (e.g., 45 mg sugar pellet). The chamber is housed in a sound-attenuating box.

-

Pre-training/Habituation:

-

Magazine Training: Rats are first trained to retrieve sugar pellets from the food magazine. Pellets are delivered on a variable schedule until the rat reliably consumes them.

-

Initial Shaping: A single aperture is illuminated, and a nose poke results in a food reward. This is repeated for all five holes.

-

-

Training Protocol: The task is trained in stages, progressively increasing difficulty.

-

Stage 1: A stimulus (light) is presented in one of the five apertures for a long duration (e.g., 30 seconds). A correct nose poke is rewarded.

-

Subsequent Stages: The stimulus duration is gradually shortened (e.g., down to 0.5 seconds), and the inter-trial interval (ITI), a period where no response should be made, is introduced and set (e.g., 5 seconds).[3]

-

Baseline Criteria: Training continues until animals achieve a stable performance, typically >80% accuracy and <20% omissions over several consecutive days.

-

-

Testing Procedure:

-

Animals are typically food-restricted to ~85% of their free-feeding body weight to ensure motivation.

-

Guanfacine or vehicle is administered (e.g., intraperitoneally) approximately 30 minutes before the session.

-

A typical session consists of 100 trials and lasts around 30 minutes.

-

-

Key Dependent Measures:

-

% Accuracy: (Correct responses / [Correct + Incorrect responses]) x 100. A measure of sustained attention.

-

Premature Responses: Responses made during the ITI before the stimulus is presented. A measure of impulsivity.[4]

-

Omission Errors: Failure to respond to a stimulus within the allowed time. Can indicate inattention or sedation.

-

Response Latency: Time from stimulus presentation to a correct response.

-

Protocol: Delayed Non-Matching to Position (DNMTP) Task

This task is a classic test of spatial working memory in rodents and primates.[4]

-

Apparatus: An operant chamber equipped with at least two retractable levers or nose-poke apertures and a central food reward dispenser.[4]

-

Trial Structure: Each trial consists of three phases.

-

Sample Phase: One of the two levers (e.g., left) is presented. The animal must press it, after which the lever retracts. This is the position to be remembered.

-

Delay Phase: A variable delay period (e.g., 0 to 30 seconds) is imposed where no levers are present. The animal must hold the location of the sample lever in its working memory.

-

Choice Phase: Both the left and right levers are presented. To receive a reward, the animal must press the "non-matching" lever (the one that was not presented in the sample phase; in this case, the right lever).

-

-

Training: Animals are first trained on a 0-second delay until they reach a high level of accuracy. The delay interval is then gradually increased to challenge their working memory capacity.

-

Testing and Measures: Following drug or vehicle administration, animals are tested across a range of delay intervals. The primary measure is % Correct Choices at each delay. A decline in performance as the delay increases is indicative of memory decay. Guanfacine's efficacy is measured by its ability to improve accuracy, particularly at longer, more challenging delays.

Conclusion

Animal models have been indispensable in elucidating the therapeutic mechanism of Guanfacine and validating its efficacy for treating disorders of the prefrontal cortex. The Spontaneously Hypertensive Rat and aged non-human primate models, in particular, have provided robust, translationally relevant data. Standardized behavioral paradigms such as the 5-CSRTT and various delayed-response tasks allow for the precise quantification of Guanfacine's effects on attention, impulsivity, and working memory. The data consistently show that by targeting postsynaptic α2A-adrenergic receptors in the PFC, Guanfacine enhances neuronal signaling and ameliorates the cognitive and behavioral deficits characteristic of ADHD. This body of preclinical work provides a strong foundation for the continued clinical investigation and development of α2A-AR agonists for a range of neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The utilisation of operant delayed matching and non-matching to position for probing cognitive flexibility and working memory in mouse models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using rat operant delayed match-to-sample task to identify neural substrates recruited with increased working memory load - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Operant Assessment of DMTP Spatial Working Memory in Mice [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Guanfacine's Effect on Neuronal Firing Rates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which guanfacine, a selective alpha-2A adrenergic receptor (α2A-AR) agonist, modulates neuronal firing rates. The document synthesizes findings from key preclinical and clinical studies, focusing on the molecular pathways, quantitative effects on neuronal activity, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action in the Prefrontal Cortex

Guanfacine's primary therapeutic action on cognition is mediated through its effects on the prefrontal cortex (PFC). Unlike the canonical presynaptic inhibitory role of α2-ARs in the locus coeruleus, guanfacine enhances PFC function by acting on postsynaptic α2A-ARs located on the dendritic spines of pyramidal neurons.

Stimulation of these postsynaptic α2A-ARs initiates a G-protein-coupled signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequent downregulation of protein kinase A (PKA) activity. The decrease in cAMP-PKA signaling results in the closure of nearby potassium (K+) channels, most notably hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

By closing these K+ channels, which typically exert a dampening effect on excitatory inputs, guanfacine strengthens synaptic efficacy, enhances network connectivity, and ultimately increases the firing rate of PFC pyramidal neurons, particularly the "Delay" cells crucial for working memory. This enhancement of task-related firing improves the signal-to-noise ratio in PFC microcircuits, which is thought to underlie the cognitive-enhancing effects of the drug.

Signaling Pathway Visualization

The following diagram illustrates the postsynaptic signaling cascade initiated by guanfacine in PFC pyramidal neurons.

Quantitative Effects on Neuronal Activity

Guanfacine's influence on neuronal firing is region-specific and dose-dependent. While it generally enhances activity in the PFC, it can have suppressive effects elsewhere. The following table summarizes key quantitative findings from electrophysiological and neuroimaging studies.

| Brain Region | Neuron Type | Animal Model | Guanfacine Dosage/Concentration | Effect on Neuronal Activity | Experimental Method | Reference(s) |

| Dorsolateral PFC (dlPFC) | Pyramidal "Delay" Cells | Rhesus Macaque | Iontophoretic application | Enhanced task-related firing during working memory delay period. | In vivo single-unit electrophysiology | |

| Dorsolateral PFC (dlPFC) | Spatially-tuned Pyramidal Neurons | Rhesus Macaque | Iontophoretic application | Increased normalized firing rate of neurons encoding mnemonic information. | In vivo electrophysiology & computational modeling | |

| Frontal Cortex (Prelimbic, Motor) | Not specified | Rat | 0.3 mg/kg, i.p. | Increased neuronal activity (inferred from positive BOLD signal). | Pharmacological MRI (phMRI) | |

| Caudate Putamen & Nucleus Accumbens | Not specified | Rat | 0.3 mg/kg, i.p. | Decreased neuronal activity (inferred from negative BOLD signal). | Pharmacological MRI (phMRI) | |

| Medial PFC (mPFC) | Layer V/VI Pyramidal Neurons | Rat | Systemic or intra-mPFC application | Reduced field excitatory post-synaptic potential (fEPSP). | In vivo field-potential recording | |

| Prefrontal Cortex | Pyramidal Neurons | Rat (brain slices) | 10 µM and 100 µM | Inhibited the frequency of interictal epileptiform discharges. | Ex vivo whole-cell patch-clamp |

Experimental Protocols and Methodologies

The characterization of guanfacine's effects on neuronal firing relies on a combination of sophisticated electrophysiological and neuroimaging techniques.

In Vivo Single-Unit Electrophysiology

This technique is used to record the action potentials (spikes) of individual neurons in awake, behaving animals, providing high temporal and spatial resolution.

Objective: To measure changes in the firing rate and pattern of specific neurons (e.g., PFC "Delay" cells) in response to local guanfacine application while an animal performs a cognitive task.

Generalized Protocol:

-

Animal Training: Non-human primates or rodents are trained to perform a PFC-dependent cognitive task, such as a Delayed Response Task (DRT), which requires holding information in working memory over a brief delay.

-

Surgical Implantation: A recording chamber is surgically implanted over the skull, targeting the brain region of interest (e.g., the dlPFC). A head-restraint post is also implanted to allow for stable recordings.

-

Electrode Placement: During recording sessions, a microelectrode is lowered through the dura mater into the target brain region. The electrode can isolate the electrical activity of a single neuron.

-

Baseline Recording: The neuron's baseline firing activity is recorded as the animal performs the cognitive task. This involves characterizing its firing pattern during different task epochs (e.g., cue presentation, delay, response).

-

Drug Administration: Guanfacine is applied directly onto the recorded neuron using iontophoresis , a technique where a small electrical current is passed through a multi-barreled micropipette containing the drug solution. This allows for highly localized and controlled drug delivery without systemic effects.

-

Post-Drug Recording: The neuron's firing activity is recorded again during task performance in the presence of guanfacine to assess changes in firing rate, particularly during the critical delay period.

-

Data Analysis: The firing rates (spikes per second) before, during, and after drug application are statistically compared to determine the drug's effect.

Ex Vivo Whole-Cell Patch-Clamp

This in vitro technique allows for detailed investigation of synaptic currents and intrinsic membrane properties of neurons in brain slices.

Objective: To determine how guanfacine affects synaptic transmission and neuronal excitability in PFC pyramidal neurons.

Generalized Protocol:

-

Brain Slice Preparation: An animal (typically a rat) is anesthetized and decapitated. The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) "cutting solution." A vibratome is used to cut thin (e.g., 300 µm) coronal slices containing the PFC.

-

Slice Recovery: Slices are transferred to a holding chamber with oxygenated aCSF and allowed to recover at room temperature for at least one hour.

-

Recording: A single slice is moved to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A pyramidal neuron is identified visually.

-

Pipette Placement: A glass micropipette with a very fine tip (resistance of 3-7 MΩ) filled with an internal solution is precisely positioned against the neuron's membrane.

-

Seal Formation & Whole-Cell Access: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. A brief pulse of further suction ruptures the membrane patch, allowing direct electrical access to the cell's interior (whole-cell configuration).

-

Data Acquisition: In voltage-clamp mode , the membrane potential is held constant to record synaptic currents (e.g., EPSCs). In current-clamp mode , current is injected to measure changes in membrane potential and elicit action potentials, assessing excitability.

-

Drug Application: Guanfacine is applied to the slice by adding it to the perfusing aCSF at a known concentration (e.g., 10-100 µM).

-

Data Analysis: The frequency and amplitude of synaptic currents or the frequency of action potential firing are compared before and after guanfacine application.

Experimental Workflow Visualization

The following diagram provides a high-level overview of a typical in vivo electrophysiology experiment to assess guanfacine's effects.

An In-depth Technical Guide to the Molecular Structure and Analogues of Guanfacine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, analogues, and pharmacological properties of Guanfacine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document delves into the chemical architecture of Guanfacine, explores its structural analogues, and presents key quantitative data on their biological activity. Furthermore, it outlines detailed experimental protocols for the characterization of these compounds and visualizes the associated signaling pathways.

Molecular Structure of Guanfacine

Guanfacine is a selective α2A-adrenergic receptor agonist. Its chemical structure is fundamental to its pharmacological activity.

IUPAC Name: N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide[1]

Chemical Formula: C₉H₉Cl₂N₃O[1]

Molecular Weight: 246.09 g/mol [1]

Structure:

Figure 1: Chemical Structure of Guanfacine

Guanfacine's structure features a 2,6-dichlorophenyl acetyl group linked to a guanidine moiety. The dichlorinated phenyl ring and the guanidine group are critical for its high affinity and selectivity for the α2A-adrenergic receptor.[2][3]

Analogues of Guanfacine

One notable compound often compared to Guanfacine is Clonidine , another α2-adrenergic agonist. Although not a direct analogue in terms of its core structure (an imidazoline derivative), comparing their properties helps to understand the SAR of this class of drugs.

A study on guanabenz, a structurally similar compound, revealed that modifications to the chlorine positions on the benzene ring and alterations to the guanidine group can dissociate the α2-adrenergic agonistic activity from other biological effects.[4] This suggests that these positions are key for modulating the pharmacological profile of Guanfacine-like molecules.

Table 1: Comparison of Guanfacine and Clonidine

| Compound | Chemical Class | Selectivity for α2A vs α2B/α2C Receptors |

| Guanfacine | Phenylacetylguanidine | 15-20 times higher for α2A[2] |

| Clonidine | Imidazoline | Less selective, binds to all three α2 subtypes and imidazoline receptors |

This table highlights the greater selectivity of Guanfacine for the α2A-adrenergic receptor subtype compared to Clonidine.

Quantitative Data and Pharmacological Profile

Guanfacine's therapeutic effects are primarily mediated by its agonist activity at α2A-adrenergic receptors. This interaction initiates a cascade of intracellular signaling events.

Table 2: Pharmacological and Pharmacokinetic Properties of Guanfacine

| Parameter | Value | Reference |

| Binding Affinity (Ki) for α2A-adrenergic receptor | ~1-10 nM (estimated from various sources) | |

| Bioavailability (Immediate Release) | 80-100% | [1] |

| Bioavailability (Extended Release) | 58% | [1] |

| Protein Binding | ~70% | [1] |

| Elimination Half-life (Immediate Release) | 10-17 hours | [1] |

| Elimination Half-life (Extended Release) | 17 hours (adults & adolescents) | [1] |

| Metabolism | Primarily via CYP3A4 | [1] |

| Excretion | ~80% renal (50% as unchanged drug) | [1] |

Signaling Pathway of Guanfacine

Guanfacine, as an α2A-adrenergic receptor agonist, primarily signals through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. In the prefrontal cortex, this signaling cascade is thought to strengthen synaptic connections and improve neuronal firing, which is relevant to its efficacy in treating ADHD.

Guanfacine Signaling Pathway

Experimental Protocols

α2A-Adrenergic Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of unlabelled test compounds for the α2A-adrenergic receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the human α2A-adrenergic receptor.

-

Radioligand: [³H]-Clonidine or other suitable α2-adrenergic radioligand.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenergic ligand (e.g., 10 µM phentolamine).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well plates.

-

Filtration apparatus.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Addition of Compounds: Add the test compounds at various concentrations (typically in duplicate or triplicate). For total binding wells, add buffer. For non-specific binding wells, add the non-specific binding control.

-

Addition of Radioligand: Add the radioligand at a concentration near its Kd value to all wells.

-

Addition of Receptor Membranes: Add the receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

HTRF cAMP Functional Assay

This protocol describes a method to determine the functional activity (agonist or antagonist) of test compounds at the α2A-adrenergic receptor by measuring changes in intracellular cAMP levels.

Materials:

-

Cell Line: A cell line stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

-

cAMP HTRF Kit: A commercial kit containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

-

Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

-

Cell Culture Medium and Reagents.

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture the cells to the appropriate confluency.

-

On the day of the assay, detach the cells and resuspend them in assay buffer at the desired density.

-

-

Agonist Mode Assay:

-

Dispense the cell suspension into the wells of the 384-well plate.

-

Add the test compounds at various concentrations.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

Antagonist Mode Assay:

-

Dispense the cell suspension into the wells.

-

Add the test compounds at various concentrations.

-

Add a fixed concentration of a known α2A-adrenergic receptor agonist (e.g., Guanfacine at its EC₈₀ concentration).

-

Add a fixed concentration of forskolin.

-

Incubate as in the agonist mode.

-

-

Lysis and HTRF Reagent Addition:

-

Add the cell lysis buffer provided in the kit.

-

Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for the HTRF reaction to occur.

-

Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

For agonist mode, plot the % inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC₅₀ value.

-

For antagonist mode, plot the % stimulation of cAMP production (reversal of agonist effect) against the log concentration of the test compound to determine the IC₅₀ value.

-

HTRF cAMP Assay Workflow

This guide provides a foundational understanding of the molecular and pharmacological aspects of Guanfacine and its analogues. Further research into the synthesis and comprehensive pharmacological testing of novel Guanfacine derivatives will be crucial for the development of next-generation α2A-adrenergic receptor modulators with improved therapeutic profiles.

References

- 1. Guanfacine - Wikipedia [en.wikipedia.org]

- 2. Guanfacine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. Evaluating Guanfacine Hydrochloride in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Guanfacine Dosage in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Guanfacine dosage protocols commonly employed in rodent studies for investigating cognitive enhancement and addressing behavioral deficits relevant to conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections detail recommended dosages, administration routes, and experimental protocols, supported by data from peer-reviewed studies.

Quantitative Data Summary

The following tables summarize typical Guanfacine dosage ranges and administration routes for rats and mice in various research contexts.

Table 1: Guanfacine Dosage and Administration in Rat Studies

| Research Area | Rat Strain | Dosage Range (mg/kg) | Administration Route | Key Findings | Citation |

| ADHD Model | Spontaneously Hypertensive Rat (SHR) | 0.075 - 0.6 | Intraperitoneal (i.p.) | Dose-dependent improvement in sustained attention, and reduction in hyperactivity and impulsivity. | |

| Cognitive Function | Not Specified | 0.1 - 1.0 | Intraperitoneal (i.p.) | Attenuation of cocaine-induced impairments in inhibitory response control and working memory.[1] | |

| Impulsive Choice | Not Specified | Not Specified | Systemic | Significantly enhanced impulse control in a dose-dependent manner.[2] |

Table 2: Guanfacine Dosage and Administration in Mouse Studies

| Research Area | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Key Findings | Citation |

| ADHD Model | Neurofibromatosis type 1 (Nf1+/-) | 0.1 - 0.3 | Intraperitoneal (i.p.) | Ameliorated deficits in behavioral inhibition and reduced hyperactivity. | |

| Attention | NK1R-/- | 0.1 | Intraperitoneal (i.p.) | Increased attention in the 5-Choice Serial Reaction Time Task (5-CSRTT). | |

| Impulsivity | Wild-type and NK1R-/- | 1.0 | Intraperitoneal (i.p.) | Decreased impulsivity, though potentially linked to sedative effects at this higher dose. |

Experimental Protocols

Guanfacine Solution Preparation for Intraperitoneal (i.p.) Injection

Materials:

-

Guanfacine hydrochloride (HCl) powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Analytical balance

Protocol:

-

Calculate the required amount of Guanfacine HCl based on the desired final concentration and volume. For example, to prepare a 1 mg/mL stock solution, weigh 10 mg of Guanfacine HCl.

-

Aseptically transfer the weighed Guanfacine HCl powder into a sterile vial.

-

Add the calculated volume of sterile 0.9% saline to the vial. For a 1 mg/mL stock, add 10 mL of saline.

-

Vortex the vial until the Guanfacine HCl is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

-

Store the solution at 4°C, protected from light. Prepare fresh solutions weekly or as determined by stability studies.

-

Before administration, allow the solution to come to room temperature. The final injection volume is typically 1 mL/kg of body weight.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior in Mice

Apparatus:

-

A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares (e.g., 16 squares), with the central four squares defining the "center zone".[3]

-

Video recording system positioned above the arena.

-

Automated tracking software (e.g., AnyMaze, EthoVision) for data analysis.[4][5]

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.[6]

-

Administer Guanfacine or vehicle (saline) via i.p. injection at the predetermined time before the test (e.g., 30 minutes).

-

Gently place the mouse in the center of the open field arena.[3]

-

Start the video recording and tracking software and allow the mouse to explore the arena for a set duration (e.g., 5-10 minutes).[3][6]

-

After the session, return the mouse to its home cage.

-

Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[6]

Data Analysis:

-

Locomotor Activity: Total distance traveled, number of line crossings.

-

Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.

5-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity in Rats

Apparatus:

-

An operant chamber with five apertures arranged in an arc on one wall. Each aperture can be illuminated.

-

A food magazine on the opposite wall to deliver reward pellets.

-

Infrared beams to detect nose pokes into the apertures and the food magazine.

-

Control software to manage the task parameters and record data.

Procedure (Training and Testing):

-

Habituation and Magazine Training: Familiarize the rats with the operant chamber and train them to retrieve food pellets from the magazine.

-

Initial Training: Rats are trained to nose-poke an illuminated aperture to receive a reward. Initially, the light stimulus is presented for a long duration (e.g., 30 seconds).

-

Shaping: Gradually decrease the stimulus duration and introduce a limited hold period (the time the rat has to respond after the stimulus onset).

-

Baseline Performance: Rats are trained until they reach a stable baseline of performance (e.g., >80% accuracy and <20% omissions).

-

Drug Testing: Once stable performance is achieved, Guanfacine or vehicle is administered (e.g., 30 minutes pre-session). The task parameters are set to challenge attention and impulsivity (e.g., short stimulus duration, variable inter-trial intervals).

Data Analysis:

-

Attention: Accuracy (% correct responses), omissions (% of trials with no response).

-

Impulsivity: Premature responses (responses made before the stimulus presentation).

-

Motivation/Motor Function: Latency to respond correctly, latency to collect the reward.

Visualizations

Signaling Pathway of Guanfacine in the Prefrontal Cortex

Caption: Guanfacine's signaling cascade in the prefrontal cortex.

Experimental Workflow for a Rodent Behavioral Study with Guanfacine

Caption: A typical experimental workflow for a rodent behavioral study.

Logical Relationship of Guanfacine Dosage and Effects

Caption: Relationship between Guanfacine dosage and its effects.

References

- 1. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic administration of guanfacine improves food-motivated impulsive choice behavior primarily via direct stimulation of postsynaptic α2A-adrenergic receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Uso del laberinto de campo abierto para medir el comportamiento locomotor y de ansiedad en ratones [jove.com]

Application Notes and Protocols for Guanfacine Quantification in Plasma using HPLC-MS/MS

These application notes provide detailed methodologies for the quantitative analysis of guanfacine in plasma samples, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity, selectivity, and throughput.

Method 1: Protein Precipitation for High-Throughput Analysis

This method is a rapid and straightforward approach suitable for a large number of samples, employing a simple protein precipitation step for sample cleanup.

Experimental Protocol

1. Materials and Reagents:

-

Guanfacine reference standard

-

Guanfacine-¹³C-¹⁵N₃ (Isotope-labeled internal standard - IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K₂EDTA as anticoagulant)

-

Deionized water

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of guanfacine and the internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the guanfacine stock solution with a mixture of methanol and water to create calibration standards. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation:

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add a specified amount of the IS working solution.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

3. LC-MS/MS Conditions:

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Chromatographic Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.050 - 10.0 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.99[2][3] |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL[2][3] |

| Accuracy | -2.0% to 8.9%[2][3] |

| Precision (%CV) | 1.6% to 10.5%[2][3] |

| Recovery | 97.91% to 103.93%[2][3] |

Method 2: Liquid-Liquid Extraction for Enhanced Selectivity

This method utilizes liquid-liquid extraction (LLE) for a more thorough sample cleanup, which can minimize matrix effects and improve assay sensitivity.

Experimental Protocol

1. Materials and Reagents:

-

Guanfacine reference standard

-

Protriptyline (Internal Standard - IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Ethyl acetate

-

Sodium carbonate and sodium bicarbonate

-

Human plasma (K₂EDTA as anticoagulant)

-

Deionized water

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of guanfacine and protriptyline (IS) in methanol.

-

Working Solutions: Prepare calibration standards and QC samples by spiking appropriate amounts of the guanfacine working solution into blank plasma.

-

Sample Preparation:

-

To 200 µL of plasma sample, add 10 µL of the IS working solution.

-

Add 200 µL of a saturated carbonate:bicarbonate buffer solution (pH 9.5).

-

Add 500 µL of ethyl acetate and mix by rotation for 2 minutes.

-

Centrifuge at 2000 g for 5 minutes.[4]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.[4]

-

3. LC-MS/MS Conditions:

-

HPLC System: A standard HPLC system.

-

Chromatographic Column: A C18 column.

-

Mobile Phase: 10 mM Ammonium formate (pH 4.0) : Acetonitrile (70:30, v/v)[1]

-

Flow Rate: 0.3 mL/min[1]

-

Injection Volume: 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Guanfacine: m/z 246.0 → 159.0[1]

-

Protriptyline (IS): m/z 264.2 → 233.2

-

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 50.00 - 10,000.00 pg/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 50.00 pg/mL[1] |

| Accuracy | Within ±15% of nominal concentration |

| Precision (%CV) | < 15% |

| Recovery | > 85% |

Visualizations

Caption: General experimental workflow for guanfacine quantification in plasma.

Caption: Key parameters for bioanalytical method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of A High-Performance Liquid Chromatography- Mass Spectroscopy Assay for the Bioequivalence Study of Guanfacine Extended Release (GXR) Tablet in Human Plasma | Bentham Science [benthamscience.com]

- 3. Development and Validation of A High-Performance Liquid Chromatog...: Ingenta Connect [ingentaconnect.com]

- 4. ovid.com [ovid.com]

Application Notes and Protocols for the Use of Guanfacine in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfacine is a selective α2A-adrenergic receptor agonist utilized in the treatment of attention-deficit/hyperactivity disorder (ADHD) and, historically, hypertension.[1][2] In neuroscience research, particularly in the field of electrophysiology, guanfacine serves as a valuable pharmacological tool to investigate the modulation of neuronal excitability, synaptic transmission, and network activity. Its mechanism of action primarily involves the activation of α2A-adrenergic receptors, which are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade has significant downstream effects on various ion channels, including hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and voltage-gated sodium channels, thereby influencing neuronal function.

These application notes provide a comprehensive overview of the use of guanfacine in in vitro electrophysiology, complete with detailed protocols for its application in brain slice preparations and a summary of its known effects on neuronal properties.

Mechanism of Action

Guanfacine's primary target is the α2A-adrenergic receptor. The activation of this G-protein coupled receptor initiates a signaling cascade that modulates neuronal activity.

Signaling Pathway of Guanfacine Action

Caption: Signaling pathway of Guanfacine via the α2A-adrenergic receptor.

Data Presentation: Effects of Guanfacine on Neuronal Properties

The following tables summarize the reported effects of guanfacine on various electrophysiological parameters. The specific values can vary depending on the experimental conditions, neuronal cell type, and species.

| Parameter | Guanfacine Concentration | Effect | Species/Preparation | Reference(s) |

| Neuronal Firing Rate | 10-100 µM | Inhibition of epileptiform discharges | Rat Prefrontal Cortex Slices | [1][3] |

| Voltage-gated Na+ Currents | 10-100 µM | Inhibition of persistent and fast-inactivating currents | Rat Prefrontal Cortex Neurons | [1][3] |

| Synaptic Transmission | Not Specified | Suppression of excitatory postsynaptic currents | Rat Prefrontal Cortex Neurons | [1][3] |

| NMDA Currents | 10-100 µM | No significant influence on tonic NMDA currents | Rat Prefrontal Cortex Neurons | [1][3] |

Experimental Protocols

Protocol 1: Preparation of Acute Prefrontal Cortex Slices

This protocol describes the preparation of acute brain slices from the prefrontal cortex of rodents for electrophysiological recordings.[4][5][6][7][8]

Materials:

-

Rodent (e.g., rat or mouse)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Sucrose-based slicing solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps, spatula)

-

Petri dish

-

Carbogen gas (95% O2, 5% CO2)

-

Incubation chamber

Solutions:

-

Sucrose-based Slicing Solution (ice-cold and carbogenated):

-

210 mM Sucrose

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

25 mM NaHCO3

-

0.5 mM CaCl2

-

7 mM MgCl2

-

10 mM D-glucose

-

-

Artificial Cerebrospinal Fluid (aCSF) (carbogenated):

-

125 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

25 mM NaHCO3

-

2 mM CaCl2

-

1 mM MgCl2

-

25 mM D-glucose

-

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse the animal transcardially with ice-cold, carbogenated sucrose-based slicing solution.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated sucrose-based slicing solution.

-

Mount the brain on the vibratome stage and prepare coronal or sagittal slices of the prefrontal cortex (typically 300-400 µm thick).

-

Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Protocol 2: Whole-Cell Patch-Clamp Recording with Guanfacine Application

This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying guanfacine.[9]

Materials:

-

Prepared acute brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Intracellular solution (see composition below)

-

Guanfacine hydrochloride stock solution

-

Perfusion system

Solutions:

-

K-Gluconate based Intracellular Solution:

-

135 mM K-Gluconate

-

10 mM HEPES

-

2 mM MgCl2

-

0.2 mM EGTA

-

2 mM Mg-ATP

-

0.3 mM Na-GTP

-

pH adjusted to 7.3 with KOH

-

Osmolarity adjusted to ~290 mOsm

-

Procedure:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1-2 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Fill the pipette with the intracellular solution and mount it on the micromanipulator.

-